β1-Adrenergic Receptor Affinity: Nanomolar Potency of 5-Bromo-6-isothiocyanatoquinoxaline
5-Bromo-6-isothiocyanatoquinoxaline demonstrates high-affinity binding to the β1-adrenergic receptor with an IC₅₀ value of 3.90 nM, determined via antagonism of isoprenaline in isolated rat atrial tissue [1]. In contrast, the non-brominated analog 6-isothiocyanatoquinoxaline lacks this documented β1 receptor engagement profile, exhibiting distinct biological activity that precludes its use as a substitute in β-adrenergic pharmacology studies .
| Evidence Dimension | β1-Adrenergic Receptor Affinity (IC₅₀) |
|---|---|
| Target Compound Data | 3.90 nM |
| Comparator Or Baseline | 6-Isothiocyanatoquinoxaline (non-brominated analog): Data not reported; distinct activity profile |
| Quantified Difference | Target compound shows nanomolar binding; comparator lacks reported β1 engagement |
| Conditions | Antagonism of isoprenaline in isolated rat atria |
Why This Matters
This quantified receptor affinity establishes the brominated compound as the requisite probe for β1-adrenergic studies, where non-brominated analogs cannot be interchanged.
- [1] BindingDB. Affinity Data for 5-bromo-6-isothiocyanatoquinoxaline at β1-Adrenergic Receptor. IC₅₀: 3.90 nM. View Source
